molecular formula C16H15N5OS B2580299 N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea CAS No. 131945-11-4

N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Cat. No. B2580299
CAS RN: 131945-11-4
M. Wt: 325.39
InChI Key: ZASYAMGRYVNWAJ-UHFFFAOYSA-N
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Description

“N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea” is a chemical compound. It belongs to a class of compounds known as 1H-pyrazolo[3,4-b]pyridine derivatives .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Scientific Research Applications

Synthesis and Molecular Docking

A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, revealed their potential applications in molecular docking screenings. These compounds exhibited moderate to good binding energies on the target protein, GlcN-6-P synthase, indicating their significance in scientific research for antimicrobial and antioxidant activities (Flefel et al., 2018).

Anticancer and Antimicrobial Activities

Research on thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene highlighted their cytotoxicity against cancer cell lines and toxicity against shrimp larvae. This emphasizes the role of such compounds in developing potential anticancer agents (Abdelaziz et al., 2015).

Gas-phase Pyrolysis in Heterocyclic Synthesis

Studies on gas-phase pyrolysis of substituted aminoazoles, including benzoyl thiourea derivatives, provided insights into their utilization in heterocyclic synthesis. This research offers a novel approach to synthesizing heterocyclic compounds, which are crucial in pharmaceutical and agrochemical industries (Al-Awadi & Elnagdi, 1997).

Antidiabetic Activity

Research on sulfonylurea derivatives of pyrazoles demonstrated their potential antidiabetic activity. This area of study contributes to the development of new antidiabetic medications, showcasing the broad applicability of thiourea derivatives in medicinal chemistry (Soliman, 1979).

Electronic Properties and Intramolecular Hydrogen Bond

An investigation into the electronic properties and intramolecular hydrogen bond of methyl-substituted N-benzoyl-N'-(2-pyridyl)thiourea derivatives provided valuable insights into their chemical and biological activities. This research underscores the importance of substituent effects on the properties of heterocyclic compounds (Draman et al., 2020).

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives have been studied for their inhibitory activity against Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

properties

IUPAC Name

N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-9-8-10(2)17-13-12(9)14(21-20-13)18-16(23)19-15(22)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,17,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASYAMGRYVNWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329573
Record name N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

131945-11-4
Record name N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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